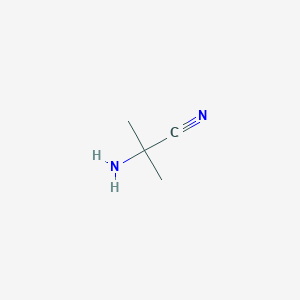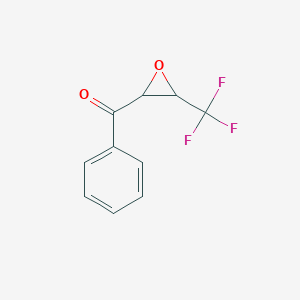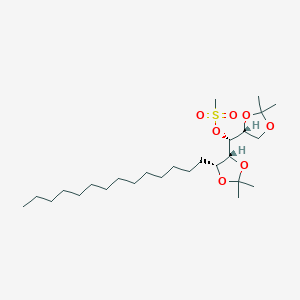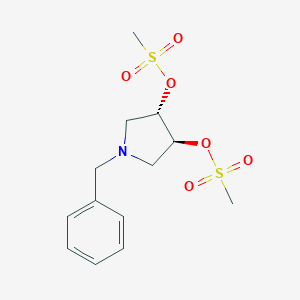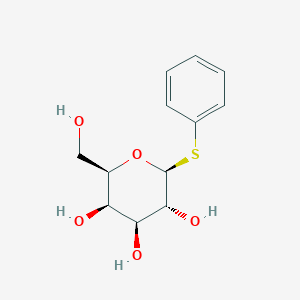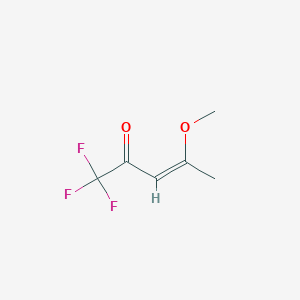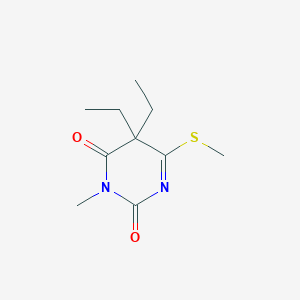
2,4(3H,5H)-Pyrimidinedione, 5,5-diethyl-3-methyl-6-(methylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4(3H,5H)-Pyrimidinedione, 5,5-diethyl-3-methyl-6-(methylthio)-, also known as Allopurinol, is an important molecule in the field of medicinal chemistry. It is primarily used in the treatment of gout and hyperuricemia, which are caused by the accumulation of uric acid in the body. Allopurinol is an inhibitor of xanthine oxidase, an enzyme involved in the production of uric acid. In addition to its clinical use, Allopurinol has also been studied for its potential applications in scientific research.
Mecanismo De Acción
2,4(3H,5H)-Pyrimidinedione, 5,5-diethyl-3-methyl-6-(methylthio)- works by inhibiting xanthine oxidase, an enzyme involved in the production of uric acid. By reducing the production of uric acid, 2,4(3H,5H)-Pyrimidinedione, 5,5-diethyl-3-methyl-6-(methylthio)- can help to prevent the formation of urate crystals, which can cause gout and other related conditions.
Efectos Bioquímicos Y Fisiológicos
In addition to its effects on uric acid production, 2,4(3H,5H)-Pyrimidinedione, 5,5-diethyl-3-methyl-6-(methylthio)- has also been shown to have other biochemical and physiological effects. For example, it has been shown to reduce oxidative stress and inflammation, as mentioned earlier. It has also been shown to have potential neuroprotective effects, as well as effects on glucose metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,4(3H,5H)-Pyrimidinedione, 5,5-diethyl-3-methyl-6-(methylthio)- in lab experiments is its well-established safety profile. It has been used clinically for many years and is generally considered to be safe. However, one limitation is that it can be difficult to obtain in pure form, which can make it challenging to use in experiments that require high purity.
Direcciones Futuras
There are several potential future directions for research involving 2,4(3H,5H)-Pyrimidinedione, 5,5-diethyl-3-methyl-6-(methylthio)-. One area of interest is in the development of new drugs that target xanthine oxidase and other enzymes involved in uric acid production. Another area of interest is in the study of 2,4(3H,5H)-Pyrimidinedione, 5,5-diethyl-3-methyl-6-(methylthio)-'s potential therapeutic applications in diseases associated with oxidative stress and inflammation, such as cardiovascular disease and diabetes. Additionally, there may be potential applications for 2,4(3H,5H)-Pyrimidinedione, 5,5-diethyl-3-methyl-6-(methylthio)- in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Métodos De Síntesis
2,4(3H,5H)-Pyrimidinedione, 5,5-diethyl-3-methyl-6-(methylthio)- can be synthesized using a variety of methods. One common method involves the reaction of ethyl acetoacetate with thiourea to form 5-ethyl-2-thiouracil. This compound is then treated with bromine to form 5-ethyl-2-thiouracil bromide, which is subsequently reacted with potassium cyanide to form 2,4(3H,5H)-Pyrimidinedione, 5,5-diethyl-3-methyl-6-(methylthio)-.
Aplicaciones Científicas De Investigación
2,4(3H,5H)-Pyrimidinedione, 5,5-diethyl-3-methyl-6-(methylthio)- has been studied for its potential applications in scientific research. One area of interest is in the study of oxidative stress and inflammation. 2,4(3H,5H)-Pyrimidinedione, 5,5-diethyl-3-methyl-6-(methylthio)- has been shown to reduce oxidative stress and inflammation in various animal models, suggesting that it may have potential therapeutic applications in diseases associated with these processes, such as cardiovascular disease and diabetes.
Propiedades
Número CAS |
105891-91-6 |
|---|---|
Nombre del producto |
2,4(3H,5H)-Pyrimidinedione, 5,5-diethyl-3-methyl-6-(methylthio)- |
Fórmula molecular |
C10H16N2O2S |
Peso molecular |
228.31 g/mol |
Nombre IUPAC |
5,5-diethyl-3-methyl-6-methylsulfanylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H16N2O2S/c1-5-10(6-2)7(15-4)11-9(14)12(3)8(10)13/h5-6H2,1-4H3 |
Clave InChI |
SKARVIMMOQUSHS-UHFFFAOYSA-N |
SMILES |
CCC1(C(=NC(=O)N(C1=O)C)SC)CC |
SMILES canónico |
CCC1(C(=NC(=O)N(C1=O)C)SC)CC |
Otros números CAS |
105891-91-6 |
Sinónimos |
5,5-diethyl-3-methyl-6-methylsulfanyl-pyrimidine-2,4-dione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




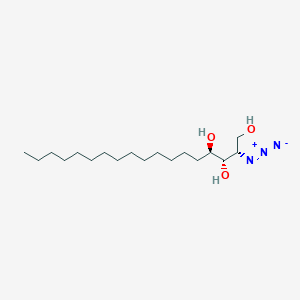

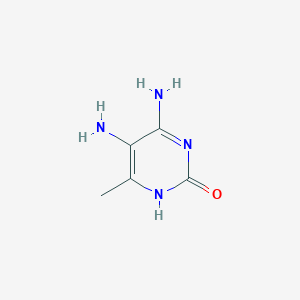
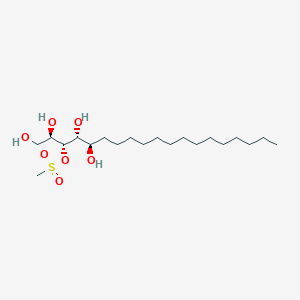
![Benzyl [2-amino-2-(hydroxyimino)-1,1-dimethylethyl]carbamate](/img/structure/B28546.png)

